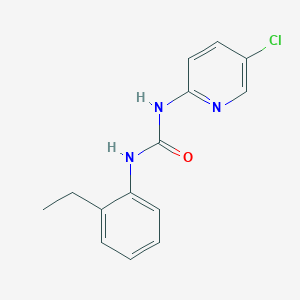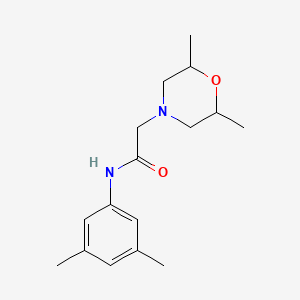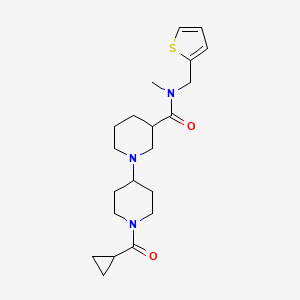
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea, also known as Diuron, is a widely used herbicide that belongs to the group of substituted urea herbicides. It is a white crystalline solid that is soluble in water and has a molecular weight of 233.7 g/mol. Diuron is used to control a wide range of weeds in agriculture, horticulture, and forestry.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea is applied as a pre-emergence herbicide, which means it is applied before the weeds emerge from the soil. It is also used as a post-emergence herbicide in some crops.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea acts by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. It also affects the activity of enzymes involved in the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. In addition, N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has been shown to affect the activity of enzymes involved in the synthesis of fatty acids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea is a widely used herbicide, and its mechanism of action has been extensively studied. It is relatively easy to synthesize and can be purified by recrystallization. However, N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea has some limitations for lab experiments. It is toxic to humans and animals, and its use requires appropriate safety precautions. In addition, the effects of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea on non-target organisms and the environment need to be carefully considered.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea. One area of research is the development of new herbicides that have similar or improved herbicidal properties as N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea but are less toxic to humans and the environment. Another area of research is the development of new methods for the synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea that are more efficient and environmentally friendly. Finally, research on the effects of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea on non-target organisms and the environment is needed to better understand the potential risks associated with its use.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea can be synthesized by reacting 2-ethylphenyl isocyanate with 5-chloro-2-pyridinylamine in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea as a white crystalline solid that can be purified by recrystallization. The chemical structure of N-(5-chloro-2-pyridinyl)-N'-(2-ethylphenyl)urea is shown below:
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-5-3-4-6-12(10)17-14(19)18-13-8-7-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJSHFAWJPYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)

![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)
![N'-(3-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5314162.png)
![2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314183.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5314186.png)
![ethyl N-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycinate](/img/structure/B5314193.png)